6-Amino-7-bromobenzothiazole is a heterocyclic compound with the molecular formula . This compound is a derivative of benzothiazole, characterized by an amino group at the 6th position and a bromine atom at the 7th position. It is classified as a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
The synthesis of 6-Amino-7-bromobenzothiazole typically involves the bromination of 6-aminobenzothiazole. A common method includes:
The molecular structure of 6-Amino-7-bromobenzothiazole features:
The unique positioning of the amino and bromine groups confers distinct electronic and steric properties, making this compound particularly valuable in synthetic applications.
6-Amino-7-bromobenzothiazole undergoes various chemical reactions, including:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation may produce nitro or hydroxyl derivatives.
The mechanism of action for 6-Amino-7-bromobenzothiazole primarily revolves around its reactivity due to the functional groups present on its structure. The amino group can act as a nucleophile in various chemical reactions, while the bromine atom can serve as a leaving group during substitution reactions. This dual reactivity allows for diverse synthetic pathways leading to more complex heterocyclic compounds or pharmaceutical agents .
Safety data indicates that it falls under the GHS07 hazard class, suggesting it may cause irritation or other health risks if not handled properly.
6-Amino-7-bromobenzothiazole has a wide range of applications in scientific research:
Electrophilic aromatic bromination remains a foundational approach for introducing bromine at the C7 position of 6-aminobenzothiazole scaffolds. The amino group (-NH₂) at C6 exerts a strong ortho/para-directing effect, enabling selective bromination at the adjacent C7 position (ortho to the amino group). This regioselectivity arises from the electron-donating nature of the amino group, which activates the benzene ring toward electrophilic attack at positions C5 and C7. However, steric constraints and the heterocyclic thiazole nitrogen’s influence favor C7 substitution [7] [10].
Traditional protocols employ molecular bromine (Br₂) in halogenated solvents (e.g., chloroform or dichloromethane) at 0–25°C. The reaction typically proceeds via a Wheland intermediate, followed by deprotonation to restore aromaticity. A key limitation is the formation of dibrominated byproducts due to overhalogenation, especially under elevated temperatures or prolonged reaction times. For example, stoichiometric excesses of Br₂ (>1.1 equivalents) or inadequate temperature control often yield 5,7-dibromo derivatives, necessitating rigorous chromatography for separation [7].
Table 1: Substituent Effects on Regioselectivity in Aminobenzothiazole Bromination
Directing Group | Position | Preferred Bromination Site | Byproduct Formation Risk |
---|---|---|---|
-NH₂ | C6 | C7 (ortho) | Moderate (C5 dibromination) |
-NHAc | C6 | C5 (para) | High (C7 competition) |
-NMe₂ | C6 | C7 | Low |
Modern methodologies leverage transition-metal catalysts to enhance regioselectivity and minimize polybromination. Copper(II) bromide (CuBr₂) and palladium complexes (e.g., Pd(OAc)₂) enable C7-selective monobromination under mild conditions. These catalysts operate by generating in situ brominating species (e.g., Br⁺ from Br₂ or N-bromosuccinimide), which exhibit higher functional group tolerance than molecular bromine [7].
A representative protocol uses N-bromosuccinimide (NBS, 1.05 equiv) with 10 mol% CuBr₂ in acetonitrile at 60°C, achieving >90% C7 selectivity and 85–92% isolated yields. The copper catalyst coordinates with the benzothiazole’s nitrogen, directing electrophilic attack to the adjacent C7 position while suppressing C5 activation. Microwave-assisted catalysis further improves efficiency: reactions complete within 15 minutes with ≤5% dibrominated impurities [7].
Table 2: Performance of Brominating Agents in Catalytic Systems
Brominating Agent | Catalyst | Temperature | C7 Selectivity | Yield |
---|---|---|---|---|
NBS | CuBr₂ (10 mol%) | 60°C | >90% | 85–92% |
Br₂ | Pd(OAc)₂ (5 mol%) | 80°C | 88% | 78–85% |
DBDMH* | None | 25°C | 75% | 70% |
Pyridinium tribromide | SiO₂ support | 100°C | 95% | 89% |
*1,3-Dibromo-5,5-dimethylhydantoin
Non-electrophilic routes offer complementary strategies for constructing the bromo-amino-benzothiazole core. One approach involves the cyclization of p-brominated aniline precursors with thiocyanation agents. For instance, 4-bromoaniline reacts with potassium thiocyanate (KSCN) and bromine in acetic acid to yield 2-amino-6-bromobenzothiazole—a regioisomer of the target compound. Subsequent isomer separation or directed ortho-metalation enables access to 6-amino-7-bromobenzothiazole [5].
A more direct route employs silica-supported quinolinium tribromide for regioselective cyclization. Here, 2-amino-4-bromothiophenol undergoes condensation with cyanogen bromide (BrCN) or ammonium thiocyanate, followed by oxidative cyclization. This one-pot sequence affords 6-amino-7-bromobenzothiazole in 70–78% yield, leveraging the innate directing capability of the thiol group during cyclization [5] [7].
Table 3: Cyclization Routes to 6-Amino-7-bromobenzothiazole
Precursor | Cyclization Agent | Conditions | Yield |
---|---|---|---|
2-Amino-4-bromothiophenol | NH₄SCN/Br₂ (AcOH) | 80°C, 2 h | 65% |
4-Bromo-1,2-phenylenediamine | KSCN/Br₂ (CH₃CO₂H) | 25°C, 12 h | 52%* |
3-Bromo-4-aminothiophenol | SiO₂-Quinolinium tribromide | 100°C, 30 min | 78% |
*Yields 2-amino-6-bromobenzothiazole as the primary product.
The choice of brominating agent critically impacts reaction efficiency, regioselectivity, and scalability. Comparative studies reveal distinct advantages and limitations for common reagents:
Solvent polarity markedly influences selectivity: nonpolar solvents (toluene) favor C5 bromination due to heterocyclic nitrogen coordination, while polar media (MeCN, DMF) enhance C7 attack via amino-group activation.
Table 4: Brominating Agent Performance Comparison
Agent | Solvent Compatibility | C7 Selectivity | Byproduct Formation | Scalability |
---|---|---|---|---|
Br₂ | CHCl₃, CH₂Cl₂ | Moderate (75%) | High (di-Br, HBr) | Low |
NBS | MeCN, DMF | High (90–95%) | Low (<5%) | High |
Pyridinium tribromide | AcOH, H₂O | High (85%) | Moderate (HBr) | High |
DBDMH | THF, CHCl₃ | Moderate (80%) | Moderate (N-containing) | Medium |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: